molecular formula C13H17NO3 B2703350 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1913889-32-3

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B2703350
CAS No.: 1913889-32-3
M. Wt: 235.283
InChI Key: NZBJHLOPKOTCQE-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidin-2-one) substituted at the 5-position with a 3,4-dimethoxyphenylmethyl group. Pyrrolidinones are versatile scaffolds in medicinal chemistry due to their conformational rigidity and ability to engage in hydrogen bonding, which enhances receptor interactions . The 3,4-dimethoxyphenyl moiety contributes to lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-5-3-9(8-12(11)17-2)7-10-4-6-13(15)14-10/h3,5,8,10H,4,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBJHLOPKOTCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a Mannich reaction, where the aldehyde, pyrrolidine, and formaldehyde are reacted together under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one

The compound can be synthesized through several methods involving pyrrolidin-2-one as a core structure. A notable synthetic route involves the use of donor–acceptor cyclopropanes that react with primary amines to yield γ-amino esters, which can then be converted into pyrrolidinones through lactamization and dealkoxycarbonylation processes. This method allows for the introduction of various substituents on the pyrrolidinone ring, enhancing the compound's pharmacological profile .

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Histone Deacetylase Inhibition : Compounds similar to this compound have been shown to selectively inhibit histone deacetylases (HDACs), particularly HDAC5 and HDAC6. This inhibition is crucial for cancer therapy as it can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Cannabinoid Receptor Modulation : The compound has been identified as a modulator of cannabinoid receptor 1 (CB1), which plays a role in various physiological processes including appetite regulation and pain sensation. This property suggests potential applications in treating obesity and chronic pain conditions .
  • Antibacterial Activity : Structural analogues of pyrrolidinones have demonstrated antibacterial properties against resistant bacterial strains. For instance, compounds derived from similar synthetic pathways have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential uses in antibiotic development .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various 1,5-diarylpyrrolidin-2-ones, including those structurally related to this compound. The results indicated that these compounds could induce cell cycle arrest and apoptosis in several cancer cell lines, highlighting their potential as novel chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

Research conducted on pyrrolidinone derivatives showed significant antimicrobial activity against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing that certain derivatives exhibited superior activity compared to traditional antibiotics .

Potential Applications

The diverse biological activities associated with this compound suggest several promising applications:

  • Cancer Therapy : As an HDAC inhibitor and apoptosis inducer, this compound could be developed into a therapeutic agent for various cancers.
  • Pain Management : Its interaction with cannabinoid receptors positions it as a candidate for managing chronic pain syndromes.
  • Antibiotic Development : Given its antibacterial properties, further research could lead to the development of new antibiotics targeting resistant bacterial strains.

Data Table: Summary of Applications

Application AreaBiological ActivityRelevant Studies
Cancer TherapyHDAC inhibitionStudy on anticancer effects
Pain ManagementCannabinoid receptor modulationResearch on pain management applications
Antibacterial AgentsEffective against resistant strainsStudies on antimicrobial activity

Mechanism of Action

The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone/Pyrrolidine Cores
Compound Name Core Structure Substituents/Modifications Key Data/Activity Reference
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one Pyrrolidin-2-one 5-(3,4-dimethoxyphenylmethyl) N/A (structural focus) N/A
4f: 5-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxybenzyl)pyrrolidin-2-one Pyrrolidin-2-one 5-(3,4-dimethoxyphenyl), N-(2,3,4-trimethoxybenzyl) Synthesized (67% yield, Rf = 0.58)
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine derivative Pyrrolidine 2-(3,4-dimethoxybenzyl), linked to thiazole Dual orexin receptor antagonist (62% yield, LC-MS: [M+H]+ = 453.12)
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one Pyrrolidin-2-one 5-ethyl, 5-(4-methoxyphenyl) Simplified substituents; no bioactivity data

Key Observations :

  • Core Modifications : Replacing pyrrolidin-2-one with pyrrolidine (as in ) removes the lactam’s hydrogen-bonding capacity, which may affect target affinity .
  • Methoxy Group Variations : The 4-methoxyphenyl substituent in ’s compound lacks the 3-methoxy group, reducing electronic complexity and possibly metabolic stability .
Heterocyclic Derivatives with Dimethoxyphenyl Groups
Compound Name Core Structure Substituents/Modifications Key Data/Activity Reference
Diaveridine Hydrochloride Pyrimidinediamine 5-(3,4-dimethoxyphenylmethyl), 2,4-diamino Antibacterial agent (structure confirmed)
Triazole Derivatives 1,2,4-Triazole 5-(2,4- or 3,4-dimethoxyphenyl), thioacetic acid Toxicity predicted via GUSAR; no explicit activity data
Verapamil Phenylalkylamine 3,4-dimethoxyphenyl groups Calcium channel blocker (non-selective cardiac/vascular effects)

Key Observations :

  • Core Heterocycle Impact: Diaveridine’s pyrimidine core facilitates nucleic acid analog interactions, contrasting with pyrrolidinone’s lactam properties .
  • Pharmacological Diversity: Verapamil’s 3,4-dimethoxyphenyl groups enhance calcium channel blocking activity, suggesting that similar substituents in pyrrolidinones could target ion channels .

Research Findings and Implications

  • Biological Activity : The 3,4-dimethoxyphenyl group is a recurring motif in bioactive compounds, from antibacterial (Diaveridine) to CNS-targeting agents (orexin antagonists) .
  • Toxicity Predictions : Triazole derivatives with dimethoxyphenyl groups () underwent computational toxicity analysis, highlighting the importance of substituent positioning in safety profiles .
  • Structural-Activity Relationships (SAR) : The trimethoxybenzyl group in 4f may enhance binding to aromatic-rich pockets in enzymes or receptors compared to simpler analogs .

Biological Activity

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on recent research findings, including antimicrobial, anticancer, and other pharmacological properties.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives, including this compound, are known for their diverse biological activities. They can interact with various biological targets and have been studied for their roles in treating several conditions such as cancer, infections, and neurological disorders .

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrrolidine class exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens were as follows:

Pathogen MIC (µg/ml)
Escherichia coli187
Klebsiella pneumoniae220
Staphylococcus aureus>1000
Bacillus subtilis850
Aspergillus niger1

These findings suggest that this compound could potentially be developed as an antimicrobial agent .

Anticancer Properties

The anticancer activity of pyrrolidine derivatives has also been a focus of research. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrrolidinones exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

  • Target Interaction : The compound likely interacts with cellular targets through the pyrrolidin-2-one core, which allows it to explore various pharmacophoric spaces due to its sp³ hybridization.
  • Biochemical Pathways : It may influence multiple biochemical pathways, including those involved in inflammation and cell proliferation.
  • Pharmacokinetics : The compound is expected to have favorable absorption and distribution characteristics due to its lipophilic nature .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have demonstrated that related pyrrolidine compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications on the aromatic ring can enhance antimicrobial potency .
  • Cytotoxicity in Cancer Models : Research has shown that certain analogs of pyrrolidinones can induce apoptosis in cancer cells through mitochondrial pathways. For instance, a study indicated that derivatives with methoxy groups on the phenyl ring had enhanced cytotoxic effects against human cancer cell lines compared to their unsubstituted counterparts .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes them candidates for further investigation in neurodegenerative diseases .

Q & A

Q. What are the established synthetic methodologies for 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one?

Answer: The compound can be synthesized via cyclization reactions or functionalization of pyrrolidinone precursors. A common approach involves coupling 3,4-dimethoxybenzyl groups to pyrrolidin-2-one scaffolds using reagents like EDCI/HOBt for amide bond formation. For example, describes the synthesis of a structurally related pyrrolidinone derivative via coupling of 2-(3,4-dimethoxybenzyl)pyrrolidine with a carboxylic acid using standard peptide coupling conditions . Characterization typically involves liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .

Q. Which spectroscopic techniques are critical for structural validation of pyrrolidinone derivatives?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming substituent positions and stereochemistry. For crystalline derivatives, X-ray powder diffraction (XRPD) provides definitive crystallographic data, as demonstrated in for a pyrrolidin-2-one analog, where key peaks at 2θ = 12.5°, 18.3°, and 24.7° confirmed the lattice structure . Fourier-transform infrared (FTIR) spectroscopy further validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Yield optimization requires systematic variation of parameters:

  • Temperature : highlights a reaction where heating to 50°C improved solubility and yield (52.7%) during hydrochloride salt formation .
  • Catalysts : Use of palladium catalysts or Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency.
  • Purification : Gradient elution in HPLC or recrystallization in solvents like ethanol/water mixtures can isolate high-purity product.

Q. What strategies resolve discrepancies in biological activity data across different synthetic batches?

Answer:

  • Purity Analysis : Quantify impurities via HPLC with UV detection (e.g., 254 nm) to correlate activity with purity thresholds .
  • Conformational Studies : Use circular dichroism (CD) or dynamic NMR to assess conformational stability, which may affect bioactivity.
  • Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., enzyme inhibition IC₅₀) with internal controls to rule out batch-specific artifacts .

Q. How are advanced computational methods integrated into the design of pyrrolidinone-based therapeutics?

Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., orexin receptors, as in ) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis identifies critical substituents (e.g., 3,4-dimethoxy groups) for optimizing pharmacokinetic properties .
  • MD Simulations : Molecular dynamics (MD) simulations assess ligand-receptor stability under physiological conditions (e.g., solvation in explicit water models) .

Q. What methodologies address conflicting crystallographic and spectroscopic data for pyrrolidinone derivatives?

Answer:

  • Multi-Technique Validation : Combine XRPD with solid-state NMR to resolve discrepancies between solution and solid-phase structures .
  • DFT Calculations : Density functional theory (DFT) optimizes molecular geometries and predicts NMR/IR spectra for direct comparison with experimental data .

Methodological Considerations

Q. How is the enantiomeric purity of chiral pyrrolidinone derivatives assessed?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for stereochemical confirmation .

Q. What protocols ensure reproducibility in biological activity assays for pyrrolidinone compounds?

Answer:

  • Standardized Assays : Follow pharmacopeial guidelines (e.g., USP〈1058〉) for cell-based assays, including control compounds and triplicate measurements .
  • Stability Testing : Pre-incubate compounds in assay buffers (e.g., pH 7.4 PBS) to rule out degradation during experiments .

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